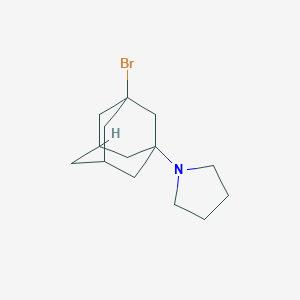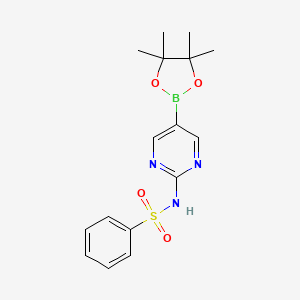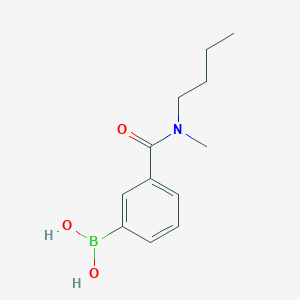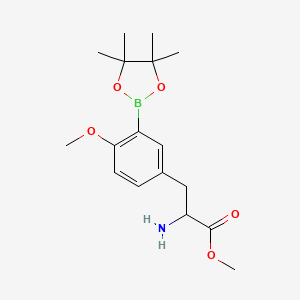
(1-Aminopentyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Aminopentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopentyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydroboration of alkenes followed by oxidation. This method is advantageous due to its scalability and the relatively mild reaction conditions required. The hydroboration step introduces the boron atom, and subsequent oxidation converts the intermediate to the desired boronic acid .
Análisis De Reacciones Químicas
Types of Reactions: (1-Aminopentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(1-Aminopentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Mecanismo De Acción
The mechanism of action of (1-Aminopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable yet reversible complexes .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (1-Aminopentyl)boronic acid is unique due to its amino group, which imparts additional reactivity and functionality compared to other boronic acids. For example, phenylboronic acid lacks the amino group and is primarily used in different contexts, such as in the synthesis of biaryl compounds. Methylboronic acid and cyclohexylboronic acid also differ in their alkyl groups, which influence their reactivity and applications .
Propiedades
Fórmula molecular |
C5H14BNO2 |
|---|---|
Peso molecular |
130.98 g/mol |
Nombre IUPAC |
1-aminopentylboronic acid |
InChI |
InChI=1S/C5H14BNO2/c1-2-3-4-5(7)6(8)9/h5,8-9H,2-4,7H2,1H3 |
Clave InChI |
KKWSSPUIRYKIAT-UHFFFAOYSA-N |
SMILES canónico |
B(C(CCCC)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)




![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
